![molecular formula C20H19N3OS B2509199 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime CAS No. 478062-88-3](/img/structure/B2509199.png)

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

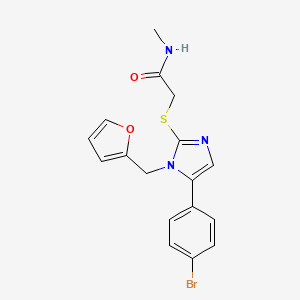

Thiazolo[3,2-a]benzimidazoles are a class of compounds that have been known for more than seven decades . They are recognized to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]benzimidazoles is often achieved through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involved nucleophilic attack of the sulfur atom of the starting material on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]benzimidazoles can be analyzed using techniques such as NMR and IR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .

Chemical Reactions Analysis

Thiazolo[3,2-a]benzimidazoles can undergo various chemical reactions due to the presence of reactive sites in their structure . For example, the active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]benzimidazoles can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .

Applications De Recherche Scientifique

- Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products found in plants, and their derivatives have been widely synthesized for their potential biological activities .

- The title compound, through computational studies, has shown promising potency against breast cancer. It inhibits estrogen receptor alpha (ERα) and exhibits cytotoxic activity .

- Molecular docking simulations revealed that the title compound has a more negative binding free energy than tamoxifen, a known anticancer drug .

- Pyrazole-bearing compounds, including hydrazine-coupled pyrazoles, are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

- The title compound contains a cinnamamide-tethered 1,2,3-triazole moiety, which was prepared through click chemistry reactions .

Anticancer Research

Antileishmanial and Antimalarial Activities

Click Chemistry and Triazole Derivatives

Material Science and Organic Synthesis

Mécanisme D'action

Target of action

The compound might interact with estrogen receptors alpha and beta . These receptors are involved in the regulation of various biological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Mode of action

Similar compounds are known to bind to their targets and modulate their activity .

Biochemical pathways

Compounds that interact with estrogen receptors can influence a variety of cellular pathways, including cell growth and differentiation .

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of action

Compounds that interact with estrogen receptors can have a variety of effects, including changes in gene expression, cell growth, and differentiation .

Orientations Futures

Thiazolo[3,2-a]benzimidazoles are an active area of research due to their biological activities and potential applications in medicine . Future research may focus on the synthesis of new derivatives, investigation of their biological activities, and development of new drugs based on these compounds .

Propriétés

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-13-8-10-16(11-9-13)12-24-22-14(2)19-15(3)23-18-7-5-4-6-17(18)21-20(23)25-19/h4-11H,12H2,1-3H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGMOBBKYQKPSH-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=C(C)C2=C(N3C4=CC=CC=C4N=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C(\C)/C2=C(N3C4=CC=CC=C4N=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)